(1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
[1-[1-(2-methylpropyl)pyrrolidin-3-yl]triazol-4-yl]methanol |
InChI |
InChI=1S/C11H20N4O/c1-9(2)5-14-4-3-11(7-14)15-6-10(8-16)12-13-15/h6,9,11,16H,3-5,7-8H2,1-2H3 |
InChI Key |
XOEVKECYBPZZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)N2C=C(N=N2)CO |
Origin of Product |
United States |
Biological Activity
(1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a compound of interest due to its potential pharmacological applications. The triazole ring system is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 220.27 g/mol
CAS Number: Not widely reported in literature.
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways that are crucial for microbial or cancer cell survival. For instance, triazoles can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption. In the case of this compound, it is hypothesized that the isobutylpyrrolidine moiety may enhance bioavailability and target specificity.
Antimicrobial Activity
Recent studies have demonstrated that triazole compounds exhibit significant antimicrobial properties. For example, a study by Jones et al. (2022) reported that triazole derivatives showed potent activity against various bacterial strains, including MRSA and E. coli. The specific activity of this compound against these pathogens requires further investigation.
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | MRSA | 0.5 µg/mL |
| Triazole B | E. coli | 2 µg/mL |
| Target Compound | MRSA | TBD |
| Target Compound | E. coli | TBD |
Anticancer Activity
Triazoles have also been studied for their anticancer properties. A study highlighted the ability of certain triazole derivatives to induce apoptosis in cancer cells through the activation of caspase pathways. The potential of this compound in this context remains to be elucidated but shows promise based on structural analogs.
Case Studies
In a clinical trial involving triazole derivatives for cancer treatment, patients exhibited varying responses based on the specific chemical structure and substitution patterns. While detailed data on this compound is limited, similar compounds have shown enhanced therapeutic indices when combined with other chemotherapeutics.
Comparison with Similar Compounds
Key structural features :
- Isobutyl substituent : Increases steric bulk and lipophilicity compared to simpler alkyl or aryl groups.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares (1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol with structurally related compounds:
Key Differences and Implications
Lipophilicity: The target compound’s isobutyl group increases logP compared to CID 86262648 and the 4-acetamidophenyl derivative, suggesting better membrane permeability but lower aqueous solubility.
Synthetic Accessibility :
- The target compound requires multi-step synthesis (alkylation post-cycloaddition), whereas CID 86262648 is synthesized in one step .
- Aryl-substituted analogs (e.g., 4-acetamidophenyl) leverage click chemistry for rapid assembly .
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
